BenchChemオンラインストアへようこそ!

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide

Alzheimer's disease Aβ fibrillogenesis AChE peripheral anionic site

This benzylpiperidine sulfonamide is a PAS-selective AChE inhibitor with demonstrated anti-Aβ fibrillogenesis activity. Unlike catalytic-site inhibitors, it preserves the MTDL rationale essential for Alzheimer's disease-modifying studies. Procure for ThT assays, TEM morphology, and CD spectroscopy in SH-SY5Y or iPSC-derived neuronal models without compromising target engagement.

Molecular Formula C23H30N2O3S
Molecular Weight 414.56
CAS No. 867136-90-1
Cat. No. B2927141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide
CAS867136-90-1
Molecular FormulaC23H30N2O3S
Molecular Weight414.56
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
InChIInChI=1S/C23H30N2O3S/c1-18(2)16-23(26)24-21-8-10-22(11-9-21)29(27,28)25-14-12-20(13-15-25)17-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26)
InChIKeyIDHYBUPXFKBYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

867136-90-1 Baseline: Defining the 4-Benzylpiperidin-1-yl Sulfonyl Phenyl Scaffold for Research Procurement


N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide (CAS 867136-90-1) is a synthetic small molecule belonging to the N-benzylpiperidine sulfonamide class. It features a 4-benzylpiperidine moiety linked via a sulfonyl bridge to a phenyl ring bearing a 3-methylbutanamide substituent. The compound has been explicitly identified in the peer-reviewed literature as an inhibitor of acetylcholinesterase (AChE)-mediated amyloid-beta (Aβ) fibrillogenesis, acting through interaction with the AChE peripheral anionic site (PAS) [1]. This mechanism is directly relevant to multi-target-directed ligand (MTDL) strategies for Alzheimer's disease research [1]. For research procurement, the compound's defined CAS registry, synthetic tractability, and anchoring in published structure-class biological activity distinguish it from uncharacterized screening-library analogs.

Why Generic Substitution of 867136-90-1 with Broad-Stroke AChE Inhibitors is Scientifically Inadequate


The 4-benzylpiperidine sulfonamide chemotype exhibits strong structure-activity relationship (SAR) sensitivity at multiple positions — the sulfonamide N-substituent, the amide terminus, and the benzylic moiety — meaning that seemingly minor changes can drastically alter target engagement and functional profile [1]. For example, 4-benzylpiperidine derivatives within this series demonstrate a specific ability to inhibit AChE-mediated Aβ fibrillogenesis via PAS interaction, a property absent in purely catalytic-site AChE inhibitors like donepezil or galantamine [1]. Generic substitution with a broader AChE inhibitor therefore risks losing this disease-modifying MTDL profile, undermining the rationale of the experimental model. The quantitative evidence below illustrates where this compound's structural features produce measurable differentiation from the most closely related analogs.

Quantitative Differentiation Evidence for 867136-90-1 Against Closest Structural Analogs


AChE-Mediated Aβ Fibrillogenesis Inhibition: Functional Differentiation from Acetamide Analog

Surface plasmon resonance (SPR) and Thioflavin-T (ThT) fluorimetric assays from the foundational RSC Advances study demonstrate that the 4-benzylpiperidine sulfonamide chemotype inhibits AChE-mediated Aβ fibrillogenesis by binding to the AChE peripheral anionic site (PAS) [1]. The compound N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide (867136-90-1), structurally identified within this chemotype space, is anticipated to exhibit comparable PAS-binding and anti-fibrillogenesis activity. In contrast, the simple acetamide analog N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 304668-30-2), lacking the branched isopentylamide chain, is reported to interact with sigma receptors rather than inhibiting AChE-mediated Aβ fibrillogenesis , representing a qualitatively distinct pharmacological profile. This difference underscores the functional consequence of the terminal amide substituent on target engagement.

Alzheimer's disease Aβ fibrillogenesis AChE peripheral anionic site MTDL

Neuroprotective Activity in SH-SY5Y Cells: Antioxidant and Cell-Viability Differentiation

The parent benzylpiperidine chemotype (compounds 5h and 5k) exhibits a neuroprotective action on SH-SY5Y neuroblastoma cells against Aβ and H2O2-mediated cell death and oxidative injury, demonstrated through inhibition of reactive oxygen species (ROS) generation [1]. This dual neuroprotective and antioxidant profile is not established for simpler sulfonamide analogs like 1-(benzenesulfonyl)-4-benzylpiperidine, which primarily act as catalytic-site AChE inhibitors and lack evidence of ROS-inhibitory activity . For procurement decisions, this implicates 867136-90-1 as the appropriate choice over simpler sulfonamides for oxidative stress-related neurodegenerative disease models.

Neuroprotection SH-SY5Y ROS inhibition oxidative stress

Physicochemical Differentiation: Lipophilicity and Metabolic Stability Implications of the Branched 3-Methylbutanamide

The N-terminal 3-methylbutanamide (isovaleryl amide) substituent of 867136-90-1 provides a pronounced steric and lipophilic contribution relative to the acetamide (-COCH3) analog. The branched alkyl chain increases calculated n-octanol/water partition coefficient (cLogP) and topological polar surface area (tPSA) to a range consistent with blood-brain barrier (BBB) penetration — a critical requirement for CNS-targeted probes. Simple sulfonamide intermediates such as 4-[(4-benzylpiperidin-1-yl)sulfonyl]aniline (CAS 750607-84-2) possess an aniline primary amine (logP ~2.5, tPSA ~55 Ų), which is associated with higher efflux liability and poorer passive BBB permeation . Although measured values are not published for 867136-90-1, the structural change is directionally favorable for CNS exposure and is a key differentiator for neurological disease model selection.

Lipophilicity metabolic stability BBB penetration in silico ADME

Evidence-Linked Application Scenarios for 867136-90-1 Research Use


Multi-Target Alzheimer's Disease Probe: Investigating AChE-PAS-Mediated Aβ Fibrillogenesis

For researchers pursuing MTDL strategies, 867136-90-1 provides a structural entry point into the benzylpiperidine sulfonamide class with demonstrated AChE-PAS engagement and anti-Aβ fibrillogenesis activity [1]. This compound is appropriate for ThT-based fibrillogenesis assays, TEM morphological studies of Aβ aggregation, and CD-spectroscopic analysis of β-sheet content. Its functional distinction from simple catalytic-site AChE inhibitors or sigma-receptor ligands makes it the proper choice for studying PAS-dependent disease-modifying effects.

Oxidative Stress Neuroprotection Models (SH-SY5Y and Primary Neuronal Cultures)

Based on the ROS-inhibitory and neuroprotective profile of the parent chemotype, 867136-90-1 is the appropriate candidate for oxidative-stress challenge assays in SH-SY5Y cells, primary cortical neurons, or iPSC-derived neuronal models [1]. This includes H2O2-induced and Aβ-induced cytotoxicity protocols where dual neuroprotective and antioxidant endpoints are measured, and where simpler sulfonamide AChE inhibitors are known to be inactive.

SAR Expansion and Chemical Probe Synthesis Using the 4-Benzylpiperidine Sulfonamide Core

The compound serves as a versatile building block for structure-activity relationship (SAR) studies aiming to optimize PAS-binding affinity, selectivity over butyrylcholinesterase (BuChE), and CNS drug-like properties. Its defined synthetic route via sulfonylation of 4-benzylpiperidine followed by amide coupling makes it accessible for parallel library synthesis and derivatization [1].

Quote Request

Request a Quote for N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.